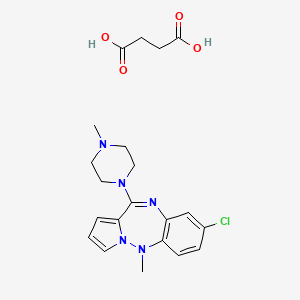
8-Chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate involves multiple steps, including the formation of the pyrrolo-benzotriazepine core and subsequent functionalization with a methylpiperazine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance production rates and reduce costs .
化学反应分析
Types of Reactions
8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of the chloro group to a corresponding amine.
Substitution: Nucleophilic substitution reactions involving the chloro group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation .
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
科学研究应用
8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing .
相似化合物的比较
Similar Compounds
Olanzapine: Shares structural similarities but differs in specific functional groups and pharmacological properties.
Tranexamic Acid: Although structurally different, it shares some mechanistic pathways.
Guaifenesin: Similar in terms of its use in medical applications but with a distinct chemical structure.
Uniqueness
8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
79700-41-7 |
|---|---|
分子式 |
C21H26ClN5O4 |
分子量 |
447.9 g/mol |
IUPAC 名称 |
butanedioic acid;7-chloro-10-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-b][1,2,5]benzotriazepine |
InChI |
InChI=1S/C17H20ClN5.C4H6O4/c1-20-8-10-22(11-9-20)17-16-4-3-7-23(16)21(2)15-6-5-13(18)12-14(15)19-17;5-3(6)1-2-4(7)8/h3-7,12H,8-11H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
NDWPAMUUPQMZQZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(N4C2=CC=C4)C.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















